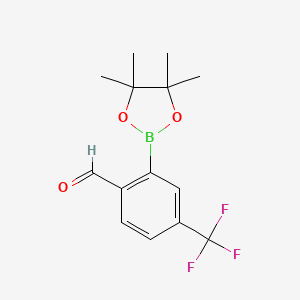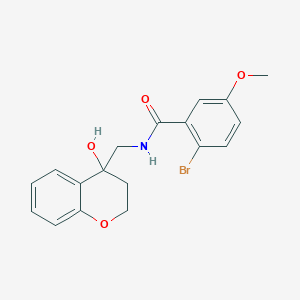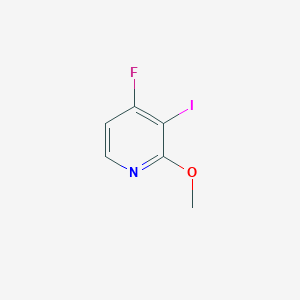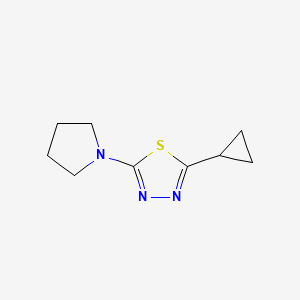![molecular formula C12H15ClN2 B2877788 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride CAS No. 1820711-37-2](/img/structure/B2877788.png)
1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 1,4-Phenylenediamine reacted readily with chloroacetone to give 1,4-bis[(2-oxopropyl)amino]benzene which was used to prepare 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives in a one pot reaction with dimethylformamide dimethylacetal or triethyl orthoformate and an active methylene nitrile, an active methylene ketone or an ylidene-malononitrile .Molecular Structure Analysis
The molecular structure of similar compounds can be found in various databases . For example, the SMILES string for a similar compound isNCC1=CN (C2=CC=CC=C2)N=C1. [H]Cl .
Wissenschaftliche Forschungsanwendungen
Synthesis of Dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones
This compound can be used in the synthesis of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones, which are a class of molecules that have shown promise in various pharmacological studies. The synthesis involves a reaction with 2-formylbenzoic acids or 2-acetylbenzoic acid via N-acyliminium cation aromatic cyclizations .
Development of Antibacterial Agents
Pyrrole derivatives, including those related to the compound , have been studied for their antibacterial properties. The synthesis and characterization of polysubstituted 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives have shown potential as antibacterial agents, which could lead to the development of new classes of antibiotics .
Anticancer Research
The pyrrole moiety is a common feature in many anticancer agents. Research into polysubstituted pyrroles has indicated that they can act as dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, and cyclin-dependent kinase inhibitors, among other mechanisms. This suggests that the compound could be a precursor in the synthesis of anticancer drugs .
Spectroscopic Studies
The compound’s derivatives have been used in spectroscopic studies to understand the electrochemical and optical properties of related polymers. These studies are crucial for the development of new materials with specific electronic and photonic characteristics .
Chemical Synthesis Research
In chemical synthesis, this compound serves as a building block for creating complex molecules. Its reactivity with various reagents allows for the construction of diverse molecular structures, which can be applied in material science, medicinal chemistry, and other fields of research .
Study of Biological Activity
The diverse biological activity associated with the pyrrole scaffold makes it an interesting subject for study. Researchers have used derivatives of this compound to explore various biological pathways and interactions, contributing to a deeper understanding of cellular processes and potential therapeutic targets .
Eigenschaften
IUPAC Name |
1-(4-pyrrol-1-ylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-10(13)11-4-6-12(7-5-11)14-8-2-3-9-14;/h2-10H,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWDMHGCZCZUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2E)-2-cyano-3-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}prop-2-enoate](/img/structure/B2877707.png)


![(Z)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(3-methoxyphenyl)acrylamide](/img/structure/B2877710.png)
![5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877713.png)
![2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-N-(4-methylbenzyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2877715.png)

![Bicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B2877717.png)
![N-(2,3-dihydro-1H-inden-1-yl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2877718.png)
![6-methyl-3-{[4-(2-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2877719.png)
![N-(2,4-difluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2877720.png)

![8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2877727.png)